N-(5-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide
Overview
Description
N-(5-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methyl group, and an isopentyloxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 4-hydroxybenzamide.
Formation of Isopentyloxy Group: The 4-hydroxybenzamide is reacted with isopentyl bromide in the presence of a base such as potassium carbonate to form 4-(isopentyloxy)benzamide.
Coupling Reaction: The 5-amino-2-methylphenol is then coupled with 4-(isopentyloxy)benzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring the reactions are carried out under controlled conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(5-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and isopentyloxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methylphenyl)acetamide
- N-(5-Amino-2-methylphenyl)-2-piperidin-1-yl-acetamide
- N-(5-Amino-2-methylphenyl)-2-furamide
Uniqueness
N-(5-Amino-2-methylphenyl)-4-(isopentyloxy)-benzamide is unique due to the presence of the isopentyloxy group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-(3-methylbutoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)10-11-23-17-8-5-15(6-9-17)19(22)21-18-12-16(20)7-4-14(18)3/h4-9,12-13H,10-11,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINZTFOLQZSTGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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